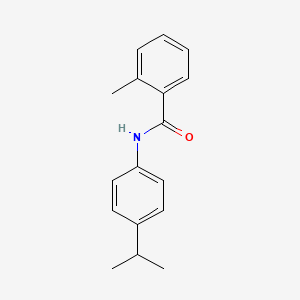

N-(4-isopropylphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)18-17(19)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNEZLIYHWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ()

- Structure: The 2-methylbenzamide group is linked to a 1-aminoanthraquinone moiety.

- Key Difference: The anthraquinone core introduces an N,O-bidentate directing group, enabling metal-catalyzed C-H functionalization reactions. In contrast, the 4-isopropylphenyl group in the target compound lacks such directing capability, limiting its utility in similar catalytic applications .

- Synthesis : Acid chloride method yields 94% compared to 24% via coupling agents (DCC/DMAP), highlighting the importance of reaction optimization .

4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide ()

- Structure : Contains a hydroxyl and chloro substituent on the benzamide ring.

- Key Difference : The hydroxyl group facilitates hydrogen bonding, influencing crystal packing and solubility. The target compound’s isopropyl group may enhance lipophilicity, impacting bioavailability or environmental persistence .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

- Structure : Methoxy and methyl groups at positions 2 and 4 on the benzamide.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil, )

- Structure : Features an isopropyl ether group.

- Application : Used as a fungicide. The 4-isopropylphenyl group in the target compound may confer similar bioactivity, though positional isomerism (3- vs. 4-substitution) could alter target binding .

W54011 ()

Physicochemical Properties

The anthraquinone-derived compound exhibits higher thermal stability (m.p. 283–285°C) due to extended conjugation, whereas hydroxyl-substituted analogs show increased polarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-isopropylphenyl)-2-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methylbenzoic acid derivatives with 4-isopropylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves absolute stereochemistry . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening approaches are recommended for assessing this compound’s activity?

- Methodological Answer : Start with in vitro assays targeting enzymes like cyclooxygenase (COX) or kinases, using dose-response curves (0.1–100 µM) to determine IC₅₀ values. Cell viability assays (e.g., MTT) in cancer or inflammatory cell lines identify cytotoxicity thresholds . Parallel controls with structurally related analogs (e.g., halogen-substituted derivatives) contextualize activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time) or compound purity. Validate results by replicating assays under standardized protocols (e.g., NIH/ATP guidelines) and cross-checking with orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) . Meta-analyses comparing logP, solubility, and protein-binding data clarify structure-activity relationships (SAR) .

Q. What computational methods are effective in predicting the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, prioritizing hydrophobic pockets for the isopropylphenyl group. Molecular dynamics simulations (50–100 ns) assess binding stability, while density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites . Validate predictions with mutagenesis studies on key residues .

Q. How does the isopropylphenyl substituent influence the compound’s physicochemical properties and target binding affinity compared to other alkyl groups?

- Methodological Answer : The isopropyl group enhances lipophilicity (logP +0.5 vs. methyl), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with tert-butyl or cyclopropyl analogs show steric effects on binding: isopropyl’s branched structure may optimize van der Waals interactions in hydrophobic enzyme pockets . Thermodynamic solubility assays and partition coefficient measurements (shake-flask method) quantify these effects .

Q. What strategies are recommended for optimizing this compound’s bioavailability without compromising activity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) to the benzamide core to enhance solubility, or employ prodrug strategies (e.g., esterification). Pharmacokinetic studies in rodent models assess absorption (Cₘₐₓ, Tₘₐₓ) and metabolism (CYP450 profiling). Co-crystallization with target proteins identifies regions tolerant to modification .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting crystallographic data on this compound’s conformation?

- Methodological Answer : Perform high-resolution X-ray diffraction (≤1.0 Å) with synchrotron radiation to resolve ambiguous electron density. Use SHELXL’s TWIN and BASF commands to model disorder or twinning . Compare with solid-state NMR to confirm torsional angles, ensuring data consistency across techniques .

Q. What statistical approaches are suitable for analyzing dose-response variability in this compound’s enzyme inhibition assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves, reporting 95% confidence intervals for IC₅₀. Use ANOVA with post-hoc Tukey tests to compare group means across replicates. Outlier detection (Grubbs’ test) identifies technical anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.